molecular formula C9H8N2O2 B096338 2-Methoxyquinoxaline 4-oxide CAS No. 18916-46-6

2-Methoxyquinoxaline 4-oxide

Cat. No. B096338
CAS RN: 18916-46-6
M. Wt: 176.17 g/mol
InChI Key: MODWRNFLLLIINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyquinoxaline 4-oxide (MeOQx) is a chemical compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor found in the central nervous system (CNS). MeOQx has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism Of Action

2-Methoxyquinoxaline 4-oxide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a reduction in calcium influx and the downstream signaling pathways that are involved in synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
2-Methoxyquinoxaline 4-oxide has been shown to have a range of biochemical and physiological effects in the CNS. It can reduce the excitotoxicity and oxidative stress that are associated with ischemic injury and neurodegenerative diseases. 2-Methoxyquinoxaline 4-oxide can also modulate the release of neurotransmitters, such as glutamate, dopamine, and acetylcholine, and thus affect synaptic transmission and plasticity. 2-Methoxyquinoxaline 4-oxide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

2-Methoxyquinoxaline 4-oxide has several advantages for lab experiments. It is a highly selective and potent antagonist of the NMDA receptor, which allows for precise manipulation of this receptor in vitro and in vivo. 2-Methoxyquinoxaline 4-oxide is also stable and easy to handle, which makes it suitable for long-term experiments. However, 2-Methoxyquinoxaline 4-oxide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These factors need to be taken into account when designing experiments using 2-Methoxyquinoxaline 4-oxide.

Future Directions

2-Methoxyquinoxaline 4-oxide has great potential for future research in various fields, such as neuroscience, pharmacology, and drug discovery. Some possible future directions include:
1. Investigating the role of 2-Methoxyquinoxaline 4-oxide in modulating synaptic plasticity and learning and memory in animal models.
2. Developing new derivatives of 2-Methoxyquinoxaline 4-oxide with improved pharmacokinetic properties and selectivity for the NMDA receptor.
3. Studying the potential therapeutic applications of 2-Methoxyquinoxaline 4-oxide in neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
4. Exploring the mechanisms of action of 2-Methoxyquinoxaline 4-oxide and its effects on downstream signaling pathways in the CNS.
5. Investigating the potential side effects and toxicity of 2-Methoxyquinoxaline 4-oxide in animal models and in clinical trials.
In conclusion, 2-Methoxyquinoxaline 4-oxide is a potent and selective antagonist of the NMDA receptor that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. 2-Methoxyquinoxaline 4-oxide has great potential for future research in various fields, and further studies are needed to fully understand its therapeutic potential and limitations.

Synthesis Methods

2-Methoxyquinoxaline 4-oxide can be synthesized by several methods, including the reaction of 2-methoxyphenylhydrazine with glyoxylic acid or its esters, or the oxidation of 2-methoxyquinoxaline with hydrogen peroxide or potassium permanganate. The purity and yield of 2-Methoxyquinoxaline 4-oxide can be improved by using high-performance liquid chromatography (HPLC) or recrystallization techniques.

Scientific Research Applications

2-Methoxyquinoxaline 4-oxide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of ischemia, traumatic brain injury, and Alzheimer's disease. 2-Methoxyquinoxaline 4-oxide has also been used to study the mechanisms of synaptic plasticity, learning, and memory.

properties

IUPAC Name

3-methoxy-1-oxidoquinoxalin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-6-11(12)8-5-3-2-4-7(8)10-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODWRNFLLLIINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2[N+](=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325903
Record name 2-Methoxyquinoxaline 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyquinoxaline 4-oxide

CAS RN

18916-46-6
Record name 2-Methoxyquinoxaline 4-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxyquinoxaline 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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